molecular formula C10H16N2 B11918378 2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B11918378
M. Wt: 164.25 g/mol
InChI Key: CEPVIRSMBYZDAG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-amino pyridine with ethyl acetoacetate, followed by cyclization and reduction steps. The reaction typically requires refluxing in ethanol or other suitable solvents .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-component reactions that offer high atom economy and operational simplicity. These methods often utilize readily available starting materials and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H16N2/c1-3-9-8(2)12-7-5-4-6-10(12)11-9/h3-7H2,1-2H3

InChI Key

CEPVIRSMBYZDAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)C

Origin of Product

United States

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